molecular formula C8H16N2 B14029953 (2R,6S)-2-cyclopropyl-6-methyl-piperazine

(2R,6S)-2-cyclopropyl-6-methyl-piperazine

Cat. No.: B14029953
M. Wt: 140.23 g/mol
InChI Key: ZOCPPNLUUBSAFB-XPUUQOCRSA-N
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Description

(2R,6S)-2-cyclopropyl-6-methyl-piperazine is a chiral compound with two stereocenters It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-cyclopropyl-6-methyl-piperazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 2,6-dimethylpiperazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-cyclopropyl-6-methyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2R,6S)-2-cyclopropyl-6-methyl-piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,6S)-2-cyclopropyl-6-methyl-piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-Dichloroheptane: Another chiral compound with two stereocenters, but with different substituents.

    (2R,6S)-irone: A compound with a similar chiral configuration but different functional groups.

    (2R,6S)-2,6-Diphenyl-tetrahydro-pyran-4-one: A compound with similar stereochemistry but a different ring structure.

Uniqueness

(2R,6S)-2-cyclopropyl-6-methyl-piperazine is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct chemical properties and potential biological activities. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2R,6S)-2-cyclopropyl-6-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-6-4-9-5-8(10-6)7-2-3-7/h6-10H,2-5H2,1H3/t6-,8-/m0/s1

InChI Key

ZOCPPNLUUBSAFB-XPUUQOCRSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](N1)C2CC2

Canonical SMILES

CC1CNCC(N1)C2CC2

Origin of Product

United States

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